2-Amino-2-(4-bromopyridin-2-yl)propanenitrile
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Overview
Description
2-Amino-2-(4-bromopyridin-2-yl)propanenitrile is an organic compound with the molecular formula C8H8BrN3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromopyridin-2-yl)propanenitrile typically involves the reaction of 4-bromo-2-pyridinyl ethanone with trimethylsilylcyanide and ammonium chloride in a methanol solution of ammonia. The reaction mixture is stirred at a low temperature (around 12°C) for several days, followed by solvent evaporation and extraction with dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromopyridin-2-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: The Suzuki-Miyaura reaction can yield biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Amino-2-(4-bromopyridin-2-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromopyridin-2-yl)propanenitrile is not well-documented. its reactivity is primarily due to the presence of the amino and nitrile groups, which can participate in various chemical reactions. The bromine atom also provides a site for further functionalization through substitution or coupling reactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromopyridine: Another brominated pyridine derivative with similar reactivity.
2-Amino-3-cyano-4H-pyran-3-carbonitrile: A compound with a similar nitrile group, used in medicinal chemistry.
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-amino-2-(4-bromopyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C8H8BrN3/c1-8(11,5-10)7-4-6(9)2-3-12-7/h2-4H,11H2,1H3 |
InChI Key |
HDQRDKLQWZWCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1=NC=CC(=C1)Br)N |
Origin of Product |
United States |
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